(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is a bicyclic compound characterized by its unique structural configuration. It belongs to the class of oxabicyclo compounds, which are notable for containing an oxygen atom within a bicyclic framework. This specific compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties, synthesis methods, and potential applications. Its CAS Registry Number is 929693-35-6, facilitating its identification in chemical literature and databases.
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is classified as an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is categorized under carboxamides due to the presence of the carboxamide functional group.
The synthesis of (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide typically involves multi-step organic reactions that may include cyclization processes and functional group modifications.
The molecular structure of (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide features a bicyclic framework with an oxabicyclo structure:
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide can undergo various chemical reactions:
The specific conditions under which these reactions occur can vary significantly based on the desired product and the reagents employed.
The mechanism of action for (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide involves its interaction with biological targets:
Research into its mechanism is ongoing, with studies focusing on its potential biological activities and therapeutic applications.
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide has several applications in scientific research:
The stereoselective synthesis of the title compound relies critically on enzymatic resolution of racemic precursors. As disclosed in patent CN106868088B, proteases like trypsin (from porcine pancreas) and papain (from Carica papaya) selectively hydrolyze specific stereoisomers of alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate esters. This process occurs in biphasic solvent systems (e.g., phosphate buffer/toluene) at 25-40°C, achieving enantiomeric excess (ee) >99% for the (1S,3S,6R) configuration [3]. The reaction exploits differential binding of enantiomers to the enzyme's chiral active site, where steric constraints favor hydrolysis of the undesired isomer. After hydrolysis, the desired (1S,3S,6R)-ester is separated from the hydrolyzed acid via extraction, followed by aminolysis with dimethylamine to form the carboxamide [3].
Enzymatic catalysis outperforms traditional chemical methods in stereoselectivity and environmental impact. Chemical resolution often requires chiral auxiliaries (e.g., CBS catalysts) or harsh conditions, yielding <90% ee and generating heavy-metal waste. In contrast, protease-mediated reactions achieve near-perfect stereocontrol under aqueous, mild conditions [3]. A key trade-off exists: Enzymes offer sustainability but require precise pH/temperature optimization. For instance, papain loses activity below pH 6.0, while trypsin denatures above 45°C. Chemical catalysts (e.g., Ru-BINAP) tolerate broader temperatures but produce lower ee. The patent emphasizes enzymatic methods’ scalability, noting 85-92% yields in pilot batches [3].
Table 1: Enzymatic vs. Chemical Catalysis for Stereoselective Synthesis
Parameter | Protease Catalysis | Chemical Catalysis |
---|---|---|
Enantiomeric Excess | >99% ee | 70-90% ee |
Reaction Medium | Aqueous/organic biphasic | Anhydrous organic solvents |
Temperature Range | 25-40°C | 60-100°C |
Byproducts | Biodegradable | Metal residues |
Industrial Scalability | High (optimized) | Moderate |
The compound serves as the core chiral building block for edoxaban (Lixiana®), a direct oral anticoagulant targeting Factor Xa. Its bicyclic epoxide structure provides rigidity for optimal target binding, while the dimethylcarboxamide group enhances solubility [2] [3]. In the synthetic route, the title compound undergoes epoxide ring-opening with a benzoxazole-thiophenamine derivative, forging edoxaban’s central pharmacophore. Suppliers like Simson Pharma certify the compound to >97% purity (HPLC) for this application, ensuring minimal diastereomer impurities that compromise API efficacy [2] [4].
Large-scale production requires optimizing solvent systems, catalyst loading, and reaction kinetics. The patent details a mixed-solvent approach (e.g., MTBE/water) that boosts enzyme stability and product yield. Key parameters include:
Table 2: Optimized Industrial-Scale Reaction Parameters
Process Stage | Optimal Conditions | Impact on Yield/Purity |
---|---|---|
Enzymatic Resolution | 10% papain, pH 7.0, MTBE/H₂O (1:1) | 92% yield, >99% ee |
Aminolysis | Dimethylamine gas, THF, 40°C | 95% yield, 97% purity |
Crystallization | n-Heptane/ethyl acetate (3:1) | Purity upgrade to 99.5% |
Catalyst Recycling | Enzyme reuse (5 cycles) | Cost reduction by 30% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: